
Phenyl N-(3,4-xylyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(3,4-xylyl)carbamate is an organic compound with the molecular formula C15H15NO2 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(3,4-xylyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 3,4-xylyl alcohol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction can be represented as follows:
Phenyl isocyanate+3,4-xylyl alcohol→Phenyl N-(3,4-xylyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3,4-xylyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: this compound oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Phenyl N-(3,4-xylyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl N-(3,4-xylyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate the activity of enzymes and receptors, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(2,5-xylyl)carbamate
- Phenyl N-(2,4-xylyl)carbamate
- Phenyl N-(3,5-xylyl)carbamate
Uniqueness
Phenyl N-(3,4-xylyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthetic routes for Phenyl N-(3,4-xylyl)carbamate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via reaction of phenyl chloroformate with 3,4-dimethylaniline in the presence of a base like pyridine. A typical procedure involves dissolving 3,4-dimethylaniline in dichloromethane, adding pyridine as an acid scavenger, and reacting with phenyl chloroformate at 0–5°C. The product is purified via column chromatography or recrystallization. Intermediate characterization includes TLC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .
- Key considerations : Optimize stoichiometry (e.g., 1:1 molar ratio of chloroformate to amine) and reaction temperature to minimize side products like urea derivatives.
Q. How can crystallographic techniques (e.g., SHELX, ORTEP) be applied to resolve structural ambiguities in carbamate derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsion angles, and hydrogen bonding networks. ORTEP-3 provides graphical visualization to validate molecular geometry against crystallographic data. For example, thermal ellipsoid plots from ORTEP help identify disorder or anisotropic effects in the carbamate group .
- Validation : Cross-check calculated vs. experimental density functional theory (DFT) parameters to confirm structural accuracy .
Q. What are the recommended storage conditions and stability benchmarks for this compound in long-term studies?
- Protocol : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability assessments involve periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) predict shelf life .
- Critical data : Purity retention ≥95% over 5 years under recommended conditions .
Advanced Research Questions
Q. How do photocatalytic degradation pathways of this compound compare to structurally similar carbamates like MPMC (3,4-xylyl N-methyl carbamate)?
- Methodology : Use TiO₂/UV systems to study degradation kinetics (e.g., pseudo-first-order rate constants). Analyze intermediates via LC-MS/MS and propose pathways (e.g., hydroxyl radical attack on the carbamate group or aromatic ring). Comparative studies show MPMC degrades 1.5× faster due to methyl substitution enhancing electrophilicity .
- Key findings : Major degradation products include 3,4-dimethylphenol and CO₂, confirmed by FTIR and ion chromatography .
Q. What computational and experimental approaches validate carbamate group conformation in crystallographic studies?
- Methodology : Combine Hirshfeld surface analysis (CrystalExplorer) with quantum mechanical calculations (e.g., Gaussian09, B3LYP/6-31G**) to assess hydrogen-bonding interactions. Experimental validation via SC-XRD (R-factor ≤ 0.05) and residual density maps (≤0.3 eÅ⁻³) ensures minimal model bias .
- Case study : Discrepancies in planar vs. non-planar carbamate conformations are resolved using QTAIM analysis for electron density critical points .
Q. How does substituent variation on the phenyl ring (e.g., chloro, cyano) influence carbamate reactivity in biological or catalytic systems?
- Methodology : Synthesize analogs (e.g., 3,4-dichloro or 3,4-dicyano derivatives) and compare hydrolysis rates under physiological conditions (pH 7.4, 37°C). Use Hammett σ constants to correlate electronic effects: electron-withdrawing groups (e.g., -CN) increase hydrolysis rates by 2–3× due to enhanced electrophilicity at the carbonyl carbon .
- Biological relevance : Lipophilicity (logP) measured via reversed-phase HPLC correlates with membrane permeability in cell-based assays .
Q. What are the limitations of NMR and IR in distinguishing carbamate regioisomers, and how can mass spectrometry resolve these?
- Methodology : High-resolution MS (HRMS, ±5 ppm accuracy) differentiates isomers via exact mass (e.g., C₁₀H₁₃NO₂ requires 179.0946 Da). NMR struggles with near-identical ¹H shifts for ortho/meta isomers, but NOESY can identify spatial proximity in regioisomers. IR carbonyl stretches (1690–1740 cm⁻¹) vary slightly but require complementary techniques .
- Case study : ESI-MS/MS fragmentation patterns (e.g., m/z 121 for 3,4-xylyl fragment) confirm regiochemistry .
Properties
IUPAC Name |
phenyl N-(3,4-dimethylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-13(10-12(11)2)16-15(17)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZRMCSLASLWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.